4-chloro-3-[(2-hydroxyphenyl)(methyl)sulfamoyl]-N-(2-nitrophenyl)benzamide
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Overview
Description
4-chloro-3-[(2-hydroxyphenyl)(methyl)sulfamoyl]-N-(2-nitrophenyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated benzamide core, a hydroxyl group, and a sulfamoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-[(2-hydroxyphenyl)(methyl)sulfamoyl]-N-(2-nitrophenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorobenzoyl chloride with 2-nitroaniline to form an intermediate, which is then reacted with 2-hydroxybenzenesulfonamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-[(2-hydroxyphenyl)(methyl)sulfamoyl]-N-(2-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-chloro-3-[(2-hydroxyphenyl)(methyl)sulfamoyl]-N-(2-nitrophenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-3-[(2-hydroxyphenyl)(methyl)sulfamoyl]-N-(2-nitrophenyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
- N-(5-{4-chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)benzamide
Uniqueness
4-chloro-3-[(2-hydroxyphenyl)(methyl)sulfamoyl]-N-(2-nitrophenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H16ClN3O6S |
---|---|
Molecular Weight |
461.9 g/mol |
IUPAC Name |
4-chloro-3-[(2-hydroxyphenyl)-methylsulfamoyl]-N-(2-nitrophenyl)benzamide |
InChI |
InChI=1S/C20H16ClN3O6S/c1-23(17-8-4-5-9-18(17)25)31(29,30)19-12-13(10-11-14(19)21)20(26)22-15-6-2-3-7-16(15)24(27)28/h2-12,25H,1H3,(H,22,26) |
InChI Key |
LLQRLMHUDRCACU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1O)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3[N+](=O)[O-])Cl |
Origin of Product |
United States |
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